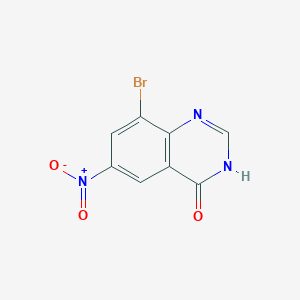
8-Bromo-6-nitroquinazolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-6-nitroquinazolin-4-ol is a heterocyclic compound that belongs to the quinazoline family. . This compound, characterized by the presence of bromine and nitro groups, exhibits unique chemical properties that make it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-nitroquinazolin-4-ol typically involves the bromination and nitration of quinazolin-4-ol. The process begins with the bromination of quinazolin-4-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform . This is followed by nitration using nitric acid or a nitrating mixture to introduce the nitro group at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-6-nitroquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are used for reduction.
Substitution: Nucleophilic substitution reactions often require a base like potassium carbonate and a polar aprotic solvent.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 8-Bromo-6-nitroquinazolin-4-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cancer cell growth and proliferation . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .
Comparaison Avec Des Composés Similaires
8-Bromoquinazolin-4-ol: Lacks the nitro group, which may result in different biological activities.
6-Nitroquinazolin-4-ol:
8-Chloro-6-nitroquinazolin-4-ol: Similar structure but with chlorine instead of bromine, which can influence its chemical properties and biological activities.
Uniqueness: 8-Bromo-6-nitroquinazolin-4-ol is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for developing new pharmaceuticals and studying various biochemical pathways .
Propriétés
Formule moléculaire |
C8H4BrN3O3 |
|---|---|
Poids moléculaire |
270.04 g/mol |
Nom IUPAC |
8-bromo-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H4BrN3O3/c9-6-2-4(12(14)15)1-5-7(6)10-3-11-8(5)13/h1-3H,(H,10,11,13) |
Clé InChI |
SKMVTNVQKPOKNY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=O)NC=N2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


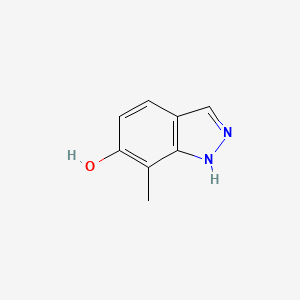
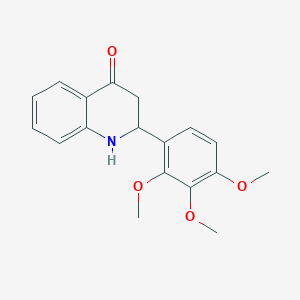
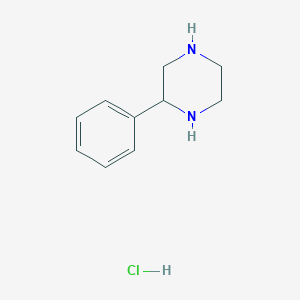
![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine](/img/structure/B13013726.png)
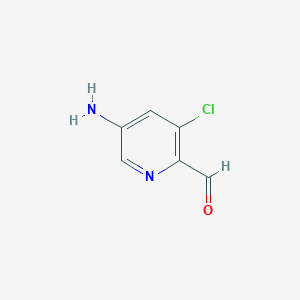
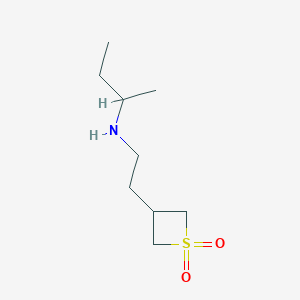
![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B13013757.png)
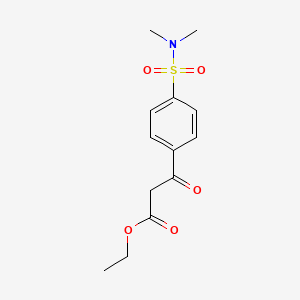
![N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13013779.png)
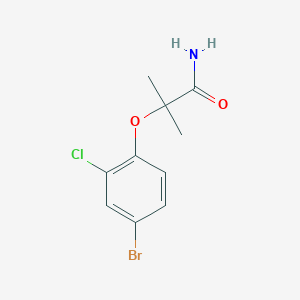
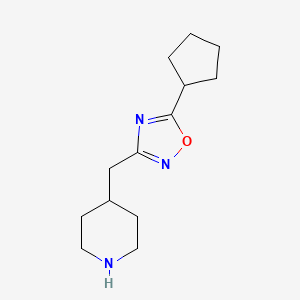

![Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide](/img/structure/B13013812.png)
![2-[(Tert-butoxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13013820.png)
